Nocistatin (NST) is a biologically active peptide derived from the same precursor as nociceptin, also known as orphanin FQ (N/OFQ). Nociceptin is an endogenous ligand for the orphan opioid-like receptor and is involved in pain transmission. Nocistatin has been found to play a role in modulating pain perception, often acting as a functional antagonist to nociceptin. It has been implicated in various physiological processes, including the modulation of nociceptive responses, learning and memory, and neurotransmitter release13457910.
The synthesis of Nocistatin (human) is primarily achieved through solid-phase peptide synthesis techniques. [] While specific details of the synthesis process are not extensively detailed in the provided literature, it can be inferred that the process involves the sequential addition of amino acids to a growing peptide chain on a solid support. []
Nocistatin does not bind to the nociceptin receptor but interacts with a distinct receptor, which has yet to be fully characterized. It has been shown to block nociceptin-induced allodynia and hyperalgesia and attenuate pain evoked by prostaglandin E2 (PGE2). The carboxy-terminal hexapeptide of nocistatin possesses allodynia-blocking activity and has been isolated from bovine brain1. Nocistatin selectively reduces transmitter release from inhibitory interneurons in the rat spinal cord dorsal horn via a presynaptic Bordetella pertussis toxin-sensitive mechanism, affecting inhibitory neurotransmission mediated by glycine and GABA2. It also reverses nociceptin inhibition of glutamate release from rat brain slices, suggesting an antagonistic role in nociceptin's action4. Furthermore, nocistatin has been shown to inhibit 5-hydroxytryptamine release in the mouse neocortex via presynaptic Gi/o protein-linked pathways7.
Nocistatin has been shown to have a biphasic dose-dependent effect on neuropathic pain, with higher doses being pronociceptive and lower doses eliciting antinociception. The antinociceptive action is thought to be due to inhibition of glycine-dependent N-methyl-D-aspartate (NMDA) receptor activation6. It also inhibits uterine contractions, suggesting a role in pregnancy and parturition, mediated in part by Ca(2+)-dependent K(+) channels and sensory neuropeptides8.
Nocistatin counteracts the impairment of learning and memory induced by nociceptin without changing motor activity or response to electric shocks, indicating its importance in the regulation of cognitive processes in the central nervous system3.
Nocistatin's ability to regulate neurotransmitter release, such as inhibiting 5-HT in the neocortex and reversing nociceptin's effects on glutamate release, points to its involvement in broader neurophysiological functions beyond pain modulation47.
Given its modulatory effects on pain and neurotransmitter release, nocistatin could be a target for developing new analgesics or drugs to treat neuropathic pain conditions. Its role in learning and memory also opens up possibilities for addressing cognitive impairments36.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9